molecular formula C10H21NO3 B8708081 tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

Cat. No.: B8708081
M. Wt: 203.28 g/mol
InChI Key: NVZKZNRMBATQPU-UHFFFAOYSA-N
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Description

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is known for its stability and is often used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylbutan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-hydroxy-2-methylpropionate: This compound has a similar structure but differs in the functional groups attached to the carbon backbone.

    Tert-butyl alcohol: Another related compound, tert-butyl alcohol, has a similar tert-butyl group but lacks the carbamate functionality.

Uniqueness

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H21NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h7,12H,1-6H3,(H,11,13)

InChI Key

NVZKZNRMBATQPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate (2.36 g, 11.73 mmol) in MeOH (30 mL) at 0° C. was added portion wise NaBH4 (0.887 g, 23.45 mmol). Cold bath was removed and the reaction was stirred for 1 hour. HCl solution (1 M, 0.2 mL) was then added cautiously to quench the reaction. The reaction mixture was then concentrated and diluted with EtOAc (50 mL) and water (10 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organics were then dried (Na2SO4) and concentrated under reduced pressure. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.12 g). LCMS m/z 204.1 (M+H)+, Rt 0.69 min.
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.887 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate (2.65 g, 12.31 mmol) in MeOH (30 mL) at 0° C. was added portion wise NaBH4 (0.931 g, 24.62 mmol). Cold bath was removed and the reaction was stirred for 1 hour. HCl solution (1 M, 0.3 mL) was then added cautiously to quench the reaction. The reaction mixture was then concentrated and diluted with EtOAc (50 mL) and water (10 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organics were then dried (Na2SO4) and concentrated. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.05 g). LCMS m/z 240.2 (M+Na)+, Rt 0.69 min.
Name
(S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.931 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

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